(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate
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Overview
Description
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate is a synthetic organic compound belonging to the class of glycosides. It features a pentofuranose ring with specific substitutions that make it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pentofuranose derivative.
Fluorination: Introduction of the fluorine atom at the second carbon position (C-2) is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Methylation: The methyl group is introduced at the same carbon position (C-2) using methylating agents like methyl iodide.
Benzoylation: The hydroxyl groups at positions 3 and 5 of the pentofuranose ring are protected by benzoylation using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and benzoyl groups can be substituted under appropriate conditions.
Hydrolysis: The benzoyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in methanol can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include:
Hydrolyzed Derivatives: Compounds with free hydroxyl groups at positions 3 and 5.
Substituted Derivatives: Compounds with different substituents replacing the fluorine or benzoyl groups.
Scientific Research Applications
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential as a prodrug or active pharmaceutical ingredient in antiviral and anticancer therapies.
Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate involves:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular processes, such as CD38, which plays a role in nicotinamide and calcium signaling pathways.
Molecular Targets: The primary targets include enzymes and proteins that interact with the pentofuranose ring and its substituents.
Pathways: The compound affects metabolic pathways related to nucleotide synthesis and cellular communication.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate: This compound has similar structural features but with two fluorine atoms instead of one.
2-Deoxy-2-fluoro-2-methyl-D-ribofuranosyl nucleosides: These derivatives are used in antiviral research and have similar synthetic routes.
Uniqueness
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities
Properties
CAS No. |
1639301-16-8 |
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Molecular Formula |
C₂₀H₁₉FO₆ |
Molecular Weight |
374.36 |
Origin of Product |
United States |
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